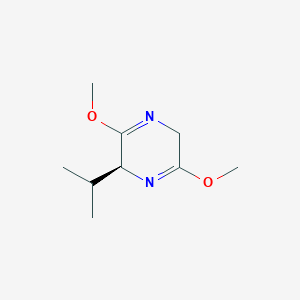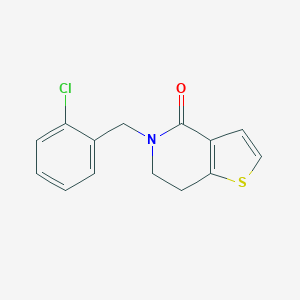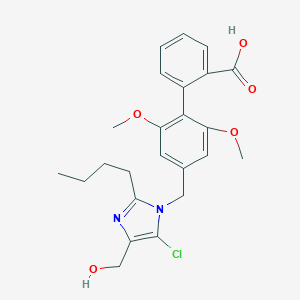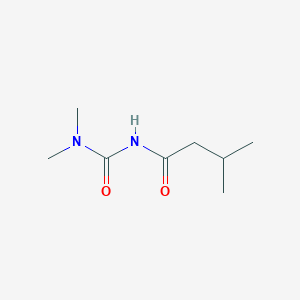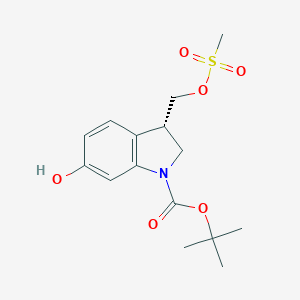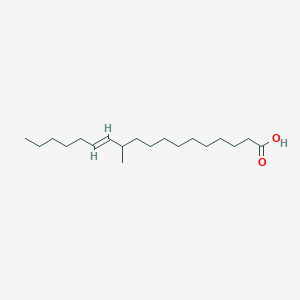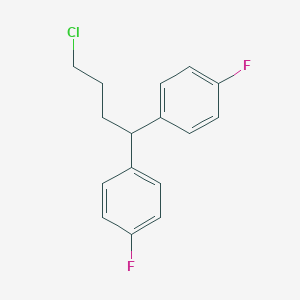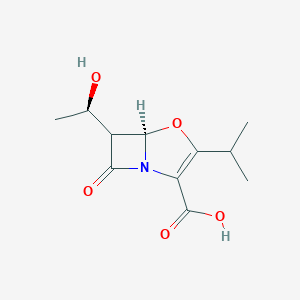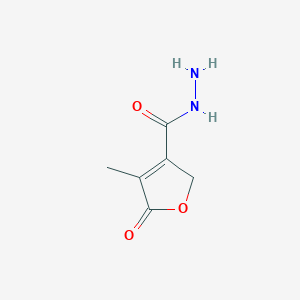
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide (MODC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a pharmaceutical intermediate and as a starting material for the synthesis of various bioactive compounds. MODC is a yellow crystalline solid that has a molecular formula of C7H9N3O3 and a molecular weight of 189.17 g/mol.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to reduce the levels of glucose and insulin in streptozotocin-induced diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide in lab experiments include its low cost, high yield, and ease of synthesis. However, one limitation is that its solubility in water is limited, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide and to optimize its pharmacokinetic properties.
Métodos De Síntesis
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide can be synthesized using various methods, including the reaction of 2,5-dihydrofuran-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2,5-dihydrofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide.
Aplicaciones Científicas De Investigación
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been used as a starting material for the synthesis of various bioactive compounds, such as 4-amino-5-(4-methylphenyl)-3-mercapto-1,2,4-triazole, which exhibits anti-tumor activity.
Propiedades
Número CAS |
137910-48-6 |
|---|---|
Nombre del producto |
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
4-methyl-5-oxo-2H-furan-3-carbohydrazide |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(5(9)8-7)2-11-6(3)10/h2,7H2,1H3,(H,8,9) |
Clave InChI |
CUJHHVMSIMNWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(COC1=O)C(=O)NN |
SMILES canónico |
CC1=C(COC1=O)C(=O)NN |
Sinónimos |
3-Furancarboxylicacid,2,5-dihydro-4-methyl-5-oxo-,hydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






